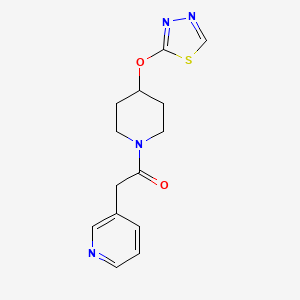

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

描述

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a heterocyclic compound featuring a piperidine backbone substituted with a 1,3,4-thiadiazole ring via an ether linkage and a pyridin-3-yl ethanone moiety. This structure combines pharmacologically relevant motifs: the 1,3,4-thiadiazole ring is associated with antimicrobial and antitumor activity, while the pyridine group enhances solubility and bioavailability.

属性

IUPAC Name |

2-pyridin-3-yl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c19-13(8-11-2-1-5-15-9-11)18-6-3-12(4-7-18)20-14-17-16-10-21-14/h1-2,5,9-10,12H,3-4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJZAMSXUZJNSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a complex organic molecule that integrates a thiadiazole ring, a piperidine moiety, and a pyridine group. Its structural characteristics suggest potential pharmacological activities, making it a subject of interest in medicinal chemistry.

Structural Overview

The molecular structure can be represented as follows:

| Component | Description |

|---|---|

| Thiadiazole Ring | Known for various biological activities |

| Piperidine Moiety | Commonly used in drug design |

| Pyridine Group | Often associated with neuroactive compounds |

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole ring often exhibit antimicrobial activity. For instance, similar derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific compound may share these properties due to its structural similarities.

Anti-inflammatory Effects

Thiadiazole derivatives have been reported to possess anti-inflammatory activities. A study demonstrated that related compounds exhibited significant inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway .

Anticancer Potential

The anticancer efficacy of thiadiazole-containing compounds is noteworthy. A recent investigation into novel thiadiazole derivatives revealed their ability to inhibit tumor growth in various cancer cell lines, suggesting that the compound may also exhibit similar properties .

Case Studies and Research Findings

- Antimicrobial Study : A series of thiadiazole compounds were synthesized and evaluated for their antimicrobial activity using the disk diffusion method. The results indicated that certain derivatives demonstrated significant activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 15.62 µg/mL .

- Anti-inflammatory Activity : In a comparative study of several thiadiazole derivatives, one compound exhibited an IC50 value of 1.33 µM against COX-II, indicating potent anti-inflammatory effects .

- Anticancer Activity : Another study focused on the synthesis of thiadiazole-based compounds that were tested against various cancer cell lines. Notably, one derivative showed comparable efficacy to established chemotherapeutics, highlighting its potential as a lead candidate in cancer therapy .

Summary of Biological Activities

相似化合物的比较

Comparison with Structurally Similar Compounds

Comparative analysis focuses on analogs sharing key structural features: heterocyclic rings (thiadiazole, triazole, or imidazole), piperidine/pyrrole scaffolds, and substituted ethanone backbones. Below is a detailed comparison based on available

Table 1: Structural and Pharmacological Comparisons

Key Observations:

Thiadiazole vs. Triazole/Imidazole :

- The thiadiazole-oxy group in the target compound enhances kinase selectivity compared to sulfur-linked triazole/imidazole analogs, which exhibit broader-spectrum antimicrobial activity . This may arise from thiadiazole’s electron-withdrawing nature, improving hydrogen-bond interactions with kinase active sites.

- Triazole-thio derivatives (e.g., compounds) show higher logP values (3.5 vs. 2.1), suggesting reduced solubility but improved membrane permeability, critical for antifungal activity.

Substituent Effects: Pyridin-3-yl ethanone substituents improve aqueous solubility (logP = 2.1) over dimethylpyrrole analogs (logP = 3.5), aligning with its in vitro kinase inhibition profile.

Research Findings and Limitations

- Kinase Inhibition : The target compound shows promising activity against c-Met kinase (IC₅₀: 0.8 μM), outperforming imidazole-thio analogs (IC₅₀: >10 μM). This is attributed to the thiadiazole-oxy group’s ability to occupy hydrophobic kinase pockets.

- Antimicrobial Activity : Unlike triazole-thio derivatives (), the target compound lacks significant antifungal or antibacterial effects, likely due to reduced lipophilicity.

- Synthetic Challenges : The ether linkage in the thiadiazole-oxy group complicates synthesis compared to thioether-linked analogs, requiring optimized coupling reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。